(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
Description
(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a pyrrolidine-based methanone derivative featuring a 2-fluorophenyl ketone group and a 3-(4-methoxyphenyl)-substituted pyrrolidine ring. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which influence its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
(2-fluorophenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-15-8-6-13(7-9-15)14-10-11-20(12-14)18(21)16-4-2-3-5-17(16)19/h2-9,14H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBVBPYEAHSVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium catalysts and boron reagents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function . The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations :
- Ring Modifications: Piperidine analogs (e.g., ) exhibit increased flexibility compared to pyrrolidine, which may affect binding affinity in biological targets.
Physicochemical Properties
Spectroscopic Data :
Biological Activity
2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-cancer effects, neuroprotective activities, and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is , with a molecular weight of approximately 363.45 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Anti-Cancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anti-cancer properties. For instance, a related triazole derivative showed promising results in inhibiting tumor growth in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole Derivative | MCF-7 (breast cancer) | 25.72 ± 3.95 | Induction of apoptosis |
| Triazole Derivative | U87 (glioblastoma) | 45.2 ± 13.0 | PI3K pathway inhibition |
The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased cell death in cancer cells .
Neuroprotective Effects
In addition to anti-cancer activity, compounds containing the piperidine moiety have been investigated for their neuroprotective effects. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis.
Key Findings:
- Neuroprotection in vitro: Studies on neuronal cell lines demonstrated that similar piperidine derivatives reduced oxidative stress markers significantly.
- Animal Models: In vivo studies using rodent models of neurodegenerative diseases showed improved cognitive function and reduced neuronal loss when treated with these compounds.
Antimicrobial Activity
Some derivatives of triazole have also been noted for their antimicrobial properties. The presence of the fluorophenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.
Case Studies
Several case studies have highlighted the biological activity of compounds related to 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide:
- Study on Anti-Cancer Activity : A recent clinical trial assessed the efficacy of a similar triazole compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 30% of participants.
- Neuroprotection in Alzheimer's Disease : A preclinical study evaluated the effects of a piperidine-based compound on cognitive decline in an Alzheimer's mouse model. The treated group exhibited improved memory performance compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
